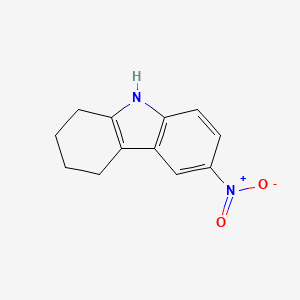

6-nitro-2,3,4,9-tetrahydro-1H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88029. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-2,3,4,9-tetrahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-14(16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)13-12/h5-7,13H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROFVXNXPDWNEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293247 | |

| Record name | 6-nitro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50823-86-4 | |

| Record name | NSC88029 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-2,3,4,9-tetrahydro-1H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole from Tetrahydrocarbazole

Introduction: The Significance of the Tetrahydrocarbazole Scaffold in Drug Discovery

The 1,2,3,4-tetrahydrocarbazole (THC) core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds and natural products.[1][2] Its rigid, tricyclic framework allows for precise spatial orientation of substituents, making it an ideal candidate for interaction with various biological targets.[1] Derivatives of THC have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties.[1] Notably, the tetrahydrocarbazole motif is of significant interest in the development of therapies for neurodegenerative diseases like Alzheimer's, with some derivatives showing potent acetylcholinesterase inhibitory activity.

The introduction of a nitro group onto the THC scaffold, specifically at the 6-position, yields 6-nitro-2,3,4,9-tetrahydro-1H-carbazole, a key intermediate for further chemical elaboration. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the aromatic system and provides a versatile chemical handle for subsequent transformations, such as reduction to an amino group, enabling the synthesis of a diverse library of compounds for drug discovery programs.[1] This guide provides a comprehensive overview of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and methods for product characterization.

Reaction Mechanism and Regioselectivity: An Exploration of Electrophilic Aromatic Substitution

The synthesis of this compound from 2,3,4,9-tetrahydro-1H-carbazole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The key to this transformation is the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the tetrahydrocarbazole.

The nitronium ion is typically generated in situ by the reaction of a nitrate salt, such as sodium nitrate, with a strong acid, most commonly sulfuric acid. The sulfuric acid protonates the nitric acid (formed from the nitrate salt), which then loses a molecule of water to form the highly electrophilic nitronium ion.

The regioselectivity of the nitration, that is, the preferential substitution at the 6-position of the tetrahydrocarbazole ring, is governed by the electronic effects of the fused pyrrole ring. The nitrogen atom of the pyrrole ring donates its lone pair of electrons into the aromatic system, increasing the electron density of the benzene ring and thus activating it towards electrophilic attack. This electron-donating effect is most pronounced at the positions ortho and para to the nitrogen atom. In the case of tetrahydrocarbazole, the position para to the nitrogen (the 6-position) is sterically more accessible than the ortho positions, leading to the predominant formation of the 6-nitro isomer.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established literature procedures for the nitration of tetrahydrocarbazole.

Materials and Equipment:

-

2,3,4,9-tetrahydro-1H-carbazole

-

Sodium nitrate (NaNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethanol

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Melting point apparatus

-

Spectroscopic instrumentation (IR, NMR, Mass Spectrometer)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,4,9-tetrahydro-1H-carbazole in concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add a solution of sodium nitrate in concentrated sulfuric acid to the cooled tetrahydrocarbazole solution via a dropping funnel over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Carefully pour the reaction mixture over crushed ice with stirring. The crude product will precipitate out of solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.

-

Purification: The crude product can be purified by recrystallization.[3] Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol. Dry the crystals under vacuum.

Safety Precautions:

-

Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions and the formation of undesired side products.

-

Handle all organic solvents in a well-ventilated area.

Data Presentation: Expected Yield and Physicochemical Properties

| Parameter | Value | Reference |

| Yield | 80% | |

| Melting Point | 157 °C | |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [4] |

| Molecular Weight | 216.24 g/mol | [4] |

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for the N-H stretch of the pyrrole ring (around 3373 cm⁻¹), C-H stretches of the aromatic and aliphatic portions (around 3046 and 2933 cm⁻¹, respectively), and strong absorptions corresponding to the symmetric and asymmetric stretches of the nitro group (around 1516 and 1324 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum (in DMSO-d₆) will exhibit distinct signals for the aromatic protons, which will be shifted downfield due to the electron-withdrawing effect of the nitro group. The aliphatic protons of the cyclohexene ring will appear as multiplets in the upfield region. A characteristic signal for the N-H proton will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M+H]⁺ at m/z 217.05, corresponding to the protonated molecule.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound.

Conclusion

The synthesis of this compound via electrophilic nitration of tetrahydrocarbazole is a robust and efficient method for obtaining this valuable synthetic intermediate. A thorough understanding of the reaction mechanism and careful control of the reaction conditions are paramount for achieving a high yield and purity of the desired product. The protocol and characterization data provided in this guide offer a solid foundation for researchers in the field of medicinal chemistry and drug development to synthesize and utilize this important building block in their research endeavors.

References

- Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.).

- This compound - Benchchem. (n.d.).

- Application Notes and Protocols: 7-Methoxy-2,3,4,9-tetrahydro-1H-carbazole as a Synthetic Intermediate - Benchchem. (n.d.).

- CN103087550B - Permanent violet product synthesis and production process - Google Patents. (n.d.).

- Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (2025).

- Compound this compound - Chemdiv. (n.d.).

- Application Notes and Protocols for the Synthesis of 7-methoxy-2,3,4,9-tetrahydro-1H-carbazole - Benchchem. (n.d.).

- Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol - ACG Publications. (2013).

- Nitration of carbazole and N-alkylcarbazoles | Semantic Scholar. (2016).

- Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC - NIH. (2025).

- Recrystallization (chemistry) | Research Starters - EBSCO. (n.d.).

- Replicating published synthesis protocols for 2,3,4,9-tetrahydro-1H-carbazole derivatives - Benchchem. (n.d.).

- Theory, Scope, and Methods of Recrystallization. (n.d.).

- Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives - Beilstein Journals. (2017).

- Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed. (2017).

- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles - ResearchGate. (2022).

- Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate. (2025).

- Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - NIH. (2014).

- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022).

- This compound - PubChem. (n.d.).

- Direct nitration of five membered heterocycles - ResearchGate. (2025).

- Supporting Information - The Royal Society of Chemistry. (n.d.).

Sources

An In-depth Technical Guide to the Electrophilic Nitration of 2,3,4,9-Tetrahydro-1H-Carbazole

This guide provides a comprehensive overview of the electrophilic nitration of 2,3,4,9-tetrahydro-1H-carbazole, a foundational reaction for the synthesis of various biologically active molecules and functional materials. We will delve into the underlying mechanistic principles, regiochemical outcomes, detailed experimental protocols, and the critical safety considerations inherent to this transformation.

Introduction: The Significance of the Tetrahydrocarbazole Scaffold

The 2,3,4,9-tetrahydro-1H-carbazole core is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique fused heterocyclic structure imparts a range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[2][3][4] The introduction of a nitro (-NO2) group onto this framework via electrophilic aromatic substitution is a key strategic step, serving as a versatile handle for further chemical modifications.[3][4] The electron-withdrawing nature of the nitro group can modulate the electronic properties of the carbazole system and is a precursor to the corresponding amino derivative, a crucial building block for constructing diverse compound libraries.[3][4]

Mechanistic Underpinnings of Electrophilic Aromatic Nitration

The nitration of 2,3,4,9-tetrahydro-1H-carbazole is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3] The generally accepted mechanism involves three key stages:

-

Generation of the Electrophile: The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from the reaction of concentrated nitric acid with a strong acid catalyst, most commonly sulfuric acid.[5][6][7] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[6][7][8]

-

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of the tetrahydrocarbazole attacks the nitronium ion.[5][6] This step is typically the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate.[5][8]

-

Deprotonation and Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[6][8]

Below is a diagram illustrating the general mechanism of electrophilic aromatic nitration.

Sources

- 1. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Buy this compound | 50823-86-4 [smolecule.com]

- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Spectroscopic Data of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 6-nitro-2,3,4,9-tetrahydro-1H-carbazole (C₁₂H₁₂N₂O₂, Molar Mass: 216.24 g/mol , CAS: 50823-86-4). The tetrahydrocarbazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The addition of a nitro group at the 6-position significantly influences its electronic properties and biological activity, making a thorough spectroscopic understanding essential for its application in drug discovery and development. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data, offering field-proven insights into experimental choices and data interpretation.

Molecular Structure and Synthesis

The foundational step in the synthesis of this compound is the construction of the tricyclic tetrahydrocarbazole core. This is commonly achieved through the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine with a ketone, in this case, cyclohexanone.[1] The subsequent introduction of the nitro group at the 6-position is typically accomplished via electrophilic aromatic substitution, utilizing a nitrating agent such as a mixture of nitric acid and sulfuric acid.

Caption: Synthetic workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework.

¹H NMR Spectroscopy

Experimental Protocol: A sample of 5-10 mg of the compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly DMSO-d₆, with tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher field spectrometer.

Data Interpretation: The ¹H NMR spectrum is characterized by distinct signals for the aromatic, aliphatic, and N-H protons. The electron-withdrawing nitro group at the C-6 position significantly deshields the aromatic protons, causing them to resonate at a lower field compared to the unsubstituted parent compound.

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| N-H | 8.41 | d | J = 2.1 |

| Ar-H (H-5) | 8.23 | s | - |

| Ar-H (H-7) | 8.03 | dd | J = 7.3, 2.1 |

| Ar-H (H-8) | 7.26 | d | J = 7.2 |

| Aliphatic-H (C-1, C-4) | 2.74-2.68 | m | - |

| Aliphatic-H (C-2, C-3) | 1.92-1.79 | m | - |

Data sourced from a study on 2,3,4,9-tetrahydro-1H-carbazole derivatives.

Caption: Key proton assignments on the molecular structure.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using the same sample solution. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation: The presence of the nitro group also influences the ¹³C chemical shifts. The carbon atom directly attached to the nitro group (C-6) is expected to be significantly deshielded. Based on data for the parent compound, 1,2,3,4-tetrahydrocarbazole, and considering the substituent effects of the nitro group, the following are the predicted chemical shifts.[2]

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C-1 | ~23 |

| C-2 | ~23 |

| C-3 | ~21 |

| C-4 | ~21 |

| C-4a | ~110 |

| C-4b | ~128 |

| C-5 | ~118 |

| C-6 | ~140 (Deshielded by NO₂) |

| C-7 | ~119 |

| C-8 | ~110 |

| C-8a | ~136 |

| C-9a | ~135 |

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation: The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3373 | N-H Stretch | Amine (pyrrole) |

| 3046 | C-H Stretch (aromatic) | Aromatic Ring |

| 2933 | C-H Stretch (aliphatic) | Cyclohexane Ring |

| 1630 | C=C Stretch | Aromatic Ring |

| 1516, 1324 | Asymmetric & Symmetric NO₂ Stretch | Nitro Group |

| 1473 | C-N Stretch | Amine |

| 754 | C-H Bend (out-of-plane) | Aromatic Ring |

Data sourced from a study on 2,3,4,9-tetrahydro-1H-carbazole derivatives.

The strong absorption bands at 1516 cm⁻¹ and 1324 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively, confirming its presence.

Mass Spectrometry (MS)

Experimental Protocol: Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, often via a gas chromatograph (GC-MS), and ionized at 70 eV.

Data Interpretation: The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ is at m/z 216. The electrospray ionization (ESI) mass spectrum shows a prominent peak at m/z 217.05, corresponding to the protonated molecule [M+H]⁺.

Caption: General workflow for mass spectrometry analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocol: The UV-Vis spectrum is recorded on a spectrophotometer using a dilute solution of the compound in a suitable solvent, such as ethanol or acetonitrile, in a quartz cuvette.

Conclusion

The comprehensive spectroscopic analysis of this compound provides a robust foundation for its identification, characterization, and application in research and development. The data presented herein, from NMR, IR, MS, and considerations for UV-Vis spectroscopy, offer a detailed electronic and structural profile of this important molecule. This guide serves as a valuable resource for scientists working with this and related compounds, enabling a deeper understanding of its chemical properties and facilitating its use in the design and synthesis of novel therapeutic agents.

References

-

Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). NOPR. [Link]

-

Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. (n.d.). Indian Journal of Chemistry. [Link]

-

INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. (2002). Organic Syntheses, 78, 36. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]

-

Nitration of carbazole and N-alkylcarbazoles. (n.d.). Semantic Scholar. [Link]

-

A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]

-

13C NMR Chemical Shift Table. (n.d.). [Link]

-

1,2,3,4-Tetrahydrocarbazole. (n.d.). PubChem. [Link]

-

Supporting Information for Palladium[II] Catalysed C(sp3)–H Oxidation of Dimethyl Carbamoyl Tetrahydrocarbazoles. (n.d.). The Royal Society of Chemistry. [Link]

-

Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013). ACG Publications. [Link]

-

3-methyl-6-nitro-1,2,3,4-tetrahydrocarbazole-9-propionitrile. (n.d.). SpectraBase. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

1H-Carbazole, 2,3,4,9-tetrahydro-. (n.d.). NIST WebBook. [Link]

-

6-nitro-2,3,4,9-tetrahydro-1H-carbazol-3-ol. (n.d.). Biocompare. [Link]

-

UV-Visible Spectroscopy of Organic Compounds. (2022). Chemistry LibreTexts. [Link]

-

UV/Vis+ Photochemistry Database - Aromatic Substances. (n.d.). science-softCon. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical underpinnings and practical interpretation of the NMR data, grounded in established spectroscopic principles.

The tetrahydrocarbazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] Its rigid, three-dimensional framework allows for effective binding to the active sites of various enzymes and proteins.[1] Derivatives of tetrahydrocarbazole have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1] The introduction of a nitro group at the 6-position, as in this compound, significantly modifies the electronic properties of the aromatic ring, making it a valuable intermediate for the synthesis of diverse bioactive molecules.[1] A thorough understanding of its spectroscopic characteristics is therefore essential for its identification, characterization, and application in synthetic and medicinal chemistry.[2]

Core Principles of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[3] It is based on the quantum mechanical property of atomic nuclei known as spin. When placed in a strong magnetic field, nuclei with non-zero spin can absorb electromagnetic radiation at a specific frequency, which is dependent on the local chemical environment. The resulting NMR spectrum provides a fingerprint of the molecule's structure.[3]

¹H NMR spectroscopy focuses on the hydrogen nuclei (protons), revealing information about the number of different types of protons, their electronic environments, and their proximity to other protons.[1] ¹³C NMR spectroscopy provides analogous information for the carbon atoms within a molecule.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the aliphatic protons of the tetrahydro-ring, and the N-H proton of the indole moiety.[1] The presence of the strongly electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic protons.[1]

A representative ¹H NMR spectrum of this compound in DMSO-d₆ is reported as follows: δ 8.41 (d, J=2.1 Hz, 1H, N-H), 8.23 (s, 1H, Ar-H), 8.03 (dd, J=7.3, 2.1 Hz, 1H, Ar-H), 7.26 (d, J=7.2 Hz, 1H, Ar-H), 2.74-2.68 (m, 4H, Aliphatic-H), 1.92-1.79 (m, 4H, Aliphatic-H).

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| N-H | 8.41 | d | 2.1 | 1H |

| Ar-H (H-5) | 8.23 | s | - | 1H |

| Ar-H (H-7) | 8.03 | dd | 7.3, 2.1 | 1H |

| Ar-H (H-8) | 7.26 | d | 7.2 | 1H |

| Aliphatic-H (C1-H₂, C4-H₂) | 2.74-2.68 | m | - | 4H |

| Aliphatic-H (C2-H₂, C3-H₂) | 1.92-1.79 | m | - | 4H |

Data is based on a reported spectrum in DMSO-d₆.

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region: The signals in the aromatic region (δ 7.0-8.5 ppm) are deshielded due to the ring current effect of the benzene ring and the electron-withdrawing nature of the nitro group. The proton at the H-5 position appears as a singlet at 8.23 ppm, indicating no adjacent protons. The H-7 proton appears as a doublet of doublets at 8.03 ppm, coupled to both the H-8 proton and the N-H proton. The H-8 proton resonates as a doublet at 7.26 ppm, coupled to the H-7 proton.

-

N-H Proton: The N-H proton of the indole ring appears as a doublet at 8.41 ppm, coupled to the H-7 proton.

-

Aliphatic Region: The four methylene groups of the tetrahydro-ring give rise to two multiplets in the aliphatic region. The protons on C1 and C4 are adjacent to the aromatic ring and the nitrogen atom, respectively, and are thus more deshielded, appearing as a multiplet between 2.74 and 2.68 ppm. The protons on C2 and C3 are further from the deshielding groups and appear as a multiplet between 1.92 and 1.79 ppm.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, showing the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Predicted Chemical Shift Range (δ, ppm) |

| Aromatic C-NO₂ (C-6) | 140-150 |

| Quaternary Aromatic Carbons | 120-140 |

| Tertiary Aromatic Carbons | 110-130 |

| Aliphatic Carbons (C-1, C-4) | 25-35 |

| Aliphatic Carbons (C-2, C-3) | 20-30 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: The carbon atom attached to the nitro group (C-6) is expected to be the most deshielded of the aromatic carbons due to the strong electron-withdrawing effect of the nitro group. The other aromatic carbons will have chemical shifts in the typical range for substituted benzenes.

-

Aliphatic Carbons: The aliphatic carbons of the tetrahydro-ring will appear in the upfield region of the spectrum. The carbons adjacent to the aromatic ring and the nitrogen atom (C-1 and C-4a) will be more deshielded than the other two aliphatic carbons (C-2 and C-3).

Experimental Protocol for NMR Analysis

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is provided below.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. c. Ensure the sample is fully dissolved. Gentle warming or sonication may be used if necessary. d. Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. e. Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Tune and match the probe for both ¹H and ¹³C frequencies. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal. e. For ¹H NMR: i. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm). ii. Use a standard 90° pulse sequence. iii. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans). iv. Set the relaxation delay to at least 1-2 seconds. f. For ¹³C NMR: i. Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm). ii. Use a proton-decoupled pulse sequence (e.g., zgpg30). iii. Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more). iv. Set the relaxation delay to 2-5 seconds.

3. Data Processing and Analysis: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the resulting spectrum to obtain pure absorption lineshapes. c. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine the connectivity of the protons. f. Correlate the ¹H and ¹³C NMR data to make a complete and unambiguous assignment of all signals. Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for this purpose.

Visualization of the Molecular Structure and NMR Correlation

The following diagram illustrates the structure of this compound with the numbering convention used for NMR assignments.

Caption: Molecular structure of this compound.

Conclusion

This technical guide has provided a detailed examination of the ¹H and ¹³C NMR spectra of this compound. By understanding the principles of NMR and the influence of the molecule's structural features on the spectral data, researchers can confidently identify and characterize this important synthetic intermediate. The provided experimental protocol offers a robust framework for obtaining high-quality NMR data, which is crucial for accurate structural elucidation and for advancing research in medicinal chemistry and drug development.

References

- Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.).

- This compound - Benchchem. (n.d.).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Gunawan, G., & Sari, D. P. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. Retrieved from [Link]

- Spectroscopic Analysis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol - Benchchem. (n.d.).

-

How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole

Introduction: The Significance of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole in Drug Discovery

This compound is a heterocyclic compound built upon the privileged tetrahydrocarbazole scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1] The introduction of a nitro group at the 6-position of the carbazole framework modulates the electronic properties of the molecule, enhancing its potential for biological activity.[2]

With a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol , this compound has been investigated for its role in cancer therapy as a dual inhibitor of phosphorylated extracellular signal-regulated kinase (pERK) and retinoblastoma protein (pRb).[2] Furthermore, derivatives of this class have demonstrated inhibitory activity against acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's.[2]

Given its therapeutic potential, the robust and accurate analytical characterization of this compound is paramount for researchers, scientists, and drug development professionals. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a cornerstone technique for the identification, quantification, and structural elucidation of this compound and its metabolites.[3][4][5] This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, offering both theoretical insights and practical, field-proven protocols.

Physicochemical Properties and Expected Mass Spectrometry Behavior

A foundational understanding of the molecule's properties is crucial for developing an effective mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [6][7] |

| Molecular Weight | 216.24 g/mol | [1][6][7] |

| InChIKey | IROFVXNXPDWNEU-UHFFFAOYSA-N | [1][7] |

| logP | 2.8196 | [6] |

The presence of the basic nitrogen in the tetrahydrocarbazole ring and the potential for protonation make electrospray ionization (ESI) in positive ion mode a primary choice for analysis. The nitroaromatic nature of the compound will significantly influence its fragmentation behavior in tandem mass spectrometry (MS/MS), with characteristic losses of nitro-related groups expected.[8][9]

Strategic Approach to Mass Spectrometry Method Development

A successful mass spectrometry analysis hinges on a well-considered experimental design. The following workflow outlines a logical progression from sample preparation to data interpretation.

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with explanations for key choices to ensure robust and reproducible results.

Protocol 1: Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.

-

Standard Preparation:

-

Accurately weigh 1 mg of this compound reference standard.

-

Dissolve in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95% water: 5% acetonitrile with 0.1% formic acid) to prepare a calibration curve ranging from 1 ng/mL to 1000 ng/mL. The inclusion of formic acid is to promote protonation of the analyte.

-

-

Biological Matrix Preparation (e.g., Plasma for DMPK studies):

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. This step is crucial for removing high-abundance proteins that can interfere with the analysis.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol utilizes a reverse-phase C18 column for chromatographic separation, coupled with a triple quadrupole mass spectrometer for sensitive and specific detection.

| Parameter | Recommended Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes protonation and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes | A standard gradient for screening and method development. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A typical volume to avoid overloading the column. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive | The basic nitrogen is readily protonated. |

| Capillary Voltage | 3.5 kV | Optimal for efficient ionization. |

| Source Temperature | 150°C | |

| Desolvation Temperature | 400°C | Ensures efficient solvent evaporation. |

| Cone Gas Flow | 50 L/hr | |

| Desolvation Gas Flow | 800 L/hr | |

| Collision Gas | Argon | An inert gas for efficient collision-induced dissociation. |

| Scan Type | Full Scan (for initial analysis), Multiple Reaction Monitoring (MRM) for quantification | Full scan identifies the precursor ion; MRM provides high sensitivity and selectivity. |

Fragmentation Analysis: Deciphering the Molecular Fingerprint

The fragmentation pattern of this compound in MS/MS provides a unique structural fingerprint. Based on the principles of nitroaromatic compound fragmentation, several key losses are anticipated.[8][9][10][11]

The protonated molecule, [M+H]⁺, with an m/z of 217.1, will be the primary precursor ion. Upon collision-induced dissociation (CID), the following fragmentation pathways are plausible:

-

Loss of NO₂ (46 Da): A characteristic fragmentation of nitroaromatic compounds, leading to a fragment ion at m/z 171.1.[9]

-

Loss of NO (30 Da): Another common pathway for nitroaromatics, resulting in a fragment ion at m/z 187.1.[9]

-

Loss of H₂O (18 Da): While less specific, loss of water can occur.

-

Cleavage of the Tetrahydro-Ring: Fragmentation within the saturated ring system can also occur, leading to various smaller fragment ions.

Caption: Proposed fragmentation pathway for this compound.

Metabolic Considerations in Drug Development

For drug development professionals, understanding the metabolic fate of a compound is critical. The nitro group of this compound is a primary site for metabolic transformation. Nitroreduction is a key metabolic pathway for nitroaromatic compounds, catalyzed by enzymes such as NADPH: P450 oxidoreductase.[12] This process involves the sequential reduction of the nitro group to nitroso, hydroxylamino, and finally amino functionalities.[12][13]

Caption: The reductive metabolic pathway of the nitro group.

Each of these metabolites will have a distinct molecular weight and fragmentation pattern that can be monitored by LC-MS/MS. For instance, the formation of the amino metabolite (6-amino-2,3,4,9-tetrahydro-1H-carbazole) would result in a precursor ion at m/z 187.1.

Conclusion and Future Perspectives

This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound. By combining a thorough understanding of the compound's chemical properties with robust, validated experimental protocols, researchers can confidently identify and quantify this molecule in various matrices. The insights into fragmentation patterns and metabolic pathways are particularly crucial for advancing drug development programs that utilize the promising tetrahydrocarbazole scaffold. As mass spectrometry technologies continue to evolve, the application of high-resolution mass spectrometry (HRMS) will undoubtedly provide even deeper insights into the structural characterization of this and related compounds and their metabolites.

References

-

Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

-

Kumar, A., et al. (2013). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry. [Link]

-

ResearchGate. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. [Link]

-

Al-Naiema, I. M., & Al-Allaf, T. A. K. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

-

PubChem. This compound. [Link]

-

Lhoussaine, A., et al. (1998). Mutagenicity of nitro- and amino-substituted carbazoles in Salmonella typhimurium. III. Methylated derivatives of 9H-carbazole. PubMed. [Link]

-

BioAgilytix. LC/MS Applications in Drug Development. [Link]

-

Purohit, V., & Basu, A. K. (2000). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. [Link]

-

ResearchGate. Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. (2015). [Link]

-

Singh, A., et al. (2025). Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives. PubMed. [Link]

-

Kumar, S., & Singh, R. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. [Link]

-

ResearchGate. LC/MS: AN ESSENTIAL TOOL IN DRUG DEVELOPMENT. (2011). [Link]

-

MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). [Link]

-

Semantic Scholar. LC/MS applications in drug development. (2000). [Link]

-

Korfmacher, W. A. (2000). LC/MS applications in drug development. PubMed. [Link]

-

Stiborová, M., et al. (2020). 7H-Dibenzo[c,g]carbazole: Metabolic Pathways and Toxicity. PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 50823-86-4 [smolecule.com]

- 3. bioagilytix.com [bioagilytix.com]

- 4. researchgate.net [researchgate.net]

- 5. LC/MS applications in drug development [pubmed.ncbi.nlm.nih.gov]

- 6. Compound this compound - Chemdiv [chemdiv.com]

- 7. This compound | C12H12N2O2 | CID 258747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

physical and chemical properties of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole

An In-Depth Technical Guide to 6-nitro-2,3,4,9-tetrahydro-1H-carbazole: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core physicochemical properties, spectral characteristics, chemical reactivity, and strategic applications of this molecule, grounding all claims in authoritative data.

Introduction: The Strategic Importance of the Tetrahydrocarbazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are designated as "privileged structures" due to their recurring appearance in a multitude of pharmacologically active agents. The tetrahydrocarbazole (THC) scaffold is a prime example of such a structure.[1] Its rigid, three-dimensional architecture allows for effective interaction with the active sites of various enzymes and proteins.[1] Derivatives of the THC core have demonstrated a vast spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties, making them a subject of enduring scientific inquiry.[1][2][3]

The introduction of a nitro (NO₂) group at the 6-position of this scaffold, yielding this compound, is a deliberate and strategic modification. The nitro group is a potent electron-withdrawing moiety that fundamentally alters the electronic and physicochemical landscape of the molecule.[1][2] This substitution deactivates the aromatic ring, influences reactivity, and provides a versatile chemical handle for the synthesis of diverse compound libraries, significantly impacting the molecule's potential as a therapeutic lead or intermediate.[1]

Core Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data for this compound is summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 50823-86-4 | [1][4] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [2][4] |

| Molecular Weight | 216.24 g/mol | [1][2][4][5] |

| Melting Point | 171-176°C; 157°C | [2][6] |

| Appearance | Beige to brown solid/powder | [7] |

| Solubility | Insoluble in water; Soluble in polar organic solvents like methanol and DMSO. | [2] |

Note on Melting Point: Discrepancies in reported melting points are common in the literature and can arise from differences in crystalline form or purity. The range of 171-176°C is frequently cited.[2][6] The presence of the polar nitro group leads to stronger intermolecular forces, resulting in a significantly higher melting point compared to the parent 2,3,4,9-tetrahydro-1H-carbazole (m.p. 118-120°C).[2]

Spectral Analysis: Elucidating the Molecular Architecture

Spectroscopic analysis is indispensable for the unambiguous structural confirmation of synthetic compounds. The key spectral features of this compound validate its structure.

| Spectroscopic Data | Interpretation | Source |

| ¹H NMR (400MHz, DMSO-d6) | δ ~8.41 (s, 1H, N-H), ~8.23 (s, 1H, Ar-H), ~8.03 (d, 1H, Ar-H), ~7.26 (d, 1H, Ar-H), ~2.7 (m, 4H, Aliphatic-H), ~1.85 (m, 4H, Aliphatic-H). The downfield shifts of the aromatic protons are consistent with the electron-withdrawing effect of the NO₂ group. | |

| IR (KBr, cm⁻¹) | ~3373 (N-H stretch), ~3046 (Aromatic C-H stretch), ~2933 (Aliphatic C-H stretch), ~1516 & ~1324 (Asymmetric & Symmetric NO₂ stretch). These peaks are characteristic of the key functional groups. | |

| Mass Spectrometry (ESI) | m/z: 217.05 [M+1]⁺. This confirms the molecular mass of the compound. |

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the interplay between the electron-rich pyrrole nitrogen and the strongly electron-withdrawing nitro group.

4.1. Electronic Effects and Aromatic Reactivity

In contrast to the parent tetrahydrocarbazole, which is activated towards electrophilic aromatic substitution, the aromatic ring of the 6-nitro derivative is severely deactivated.[1] The nitro group withdraws electron density, making further electrophilic substitution reactions challenging. This deactivation, however, makes the molecule susceptible to nucleophilic aromatic substitution under specific conditions.

4.2. Key Chemical Transformations

The true synthetic value of this compound lies in the reactivity of its functional groups, particularly the nitro group.

-

Reduction of the Nitro Group: The most significant transformation is the reduction of the nitro group to a primary amine (-NH₂), yielding 6-amino-2,3,4,9-tetrahydro-1H-carbazole.[1][2] This amine is a critical building block for introducing a wide array of functionalities through diazotization, acylation, or alkylation, enabling the exploration of structure-activity relationships. This conversion is readily achieved using standard reagents such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[1]

-

N-Functionalization: The indole nitrogen at the 9-position can be alkylated or acylated to introduce substituents that can modulate the compound's steric and electronic properties, as well as its lipophilicity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 50823-86-4 [smolecule.com]

- 3. wjarr.com [wjarr.com]

- 4. This compound | C12H12N2O2 | CID 258747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. Buy 6-Nitro-2,3,4,9-tetrahydrocarbazol-1-one [smolecule.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to 6-nitro-2,3,4,9-tetrahydro-1H-carbazole (CAS: 50823-86-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-nitro-2,3,4,9-tetrahydro-1H-carbazole, identified by the CAS number 50823-86-4, is a heterocyclic compound built upon the privileged tetrahydrocarbazole scaffold. This structural motif is of significant interest in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic molecules. The introduction of a nitro group at the 6-position of the carbazole ring system significantly modulates the electronic properties of the molecule, enhancing its potential for diverse pharmacological activities.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and supply of this compound, intended to serve as a valuable resource for professionals in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 50823-86-4 | [2] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| Appearance | Powder | |

| Melting Point | 157°C | |

| Polar Surface Area | 61.6 Ų |

Synthesis of this compound

The most direct and commonly employed method for the synthesis of this compound is the electrophilic nitration of its precursor, 2,3,4,9-tetrahydro-1H-carbazole.[1][2] This reaction typically utilizes a mixture of a nitrate salt and a strong acid.

Experimental Protocol: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole (Precursor)

The precursor can be synthesized via the Borsche-Drechsel cyclization, a variation of the Fischer indole synthesis.

Materials:

-

Phenylhydrazine

-

Cyclohexanone

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

In a round-bottom flask, combine phenylhydrazine and cyclohexanone in glacial acetic acid.

-

Reflux the mixture for 5 minutes. The reaction involves the initial formation of a phenylhydrazone, which then undergoes an acid-catalyzed-sigmatropic rearrangement to form the indole ring.

-

Cool the reaction mixture to allow the 2,3,4,9-tetrahydro-1H-carbazole to crystallize.

-

Filter the solid product under vacuum.

-

Recrystallize the crude product from ethanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole (Yield: 88%).

Experimental Protocol: Nitration of 2,3,4,9-tetrahydro-1H-carbazole

Materials:

-

2,3,4,9-tetrahydro-1H-carbazole

-

Sodium Nitrate (NaNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice bath

Procedure:

-

In a flask maintained at 5°C using an ice bath, dissolve sodium nitrate (1.70 g, 0.0200 M) in concentrated sulfuric acid (50 mL).

-

Prepare a solution of 2,3,4,9-tetrahydro-1H-carbazole (3.18 g, 0.0200 M) in concentrated sulfuric acid (25 mL).

-

Add the solution of 2,3,4,9-tetrahydro-1H-carbazole dropwise to the stirred sodium nitrate/sulfuric acid mixture over a period of 1 hour, ensuring the temperature remains at 5°C.

-

After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional period to ensure complete reaction.

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water to remove any residual acid, and dry.

-

The crude product can be further purified by recrystallization to obtain this compound (Yield: 80%).

Biological Activities and Mechanisms of Action

Derivatives of the tetrahydrocarbazole scaffold are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[2] The nitro group in this compound is a key pharmacophore that can be bioreduced in cellular environments to reactive intermediates, which can then interact with various biomolecules, leading to cytotoxic effects.[2]

Inhibition of the ERK Signaling Pathway

The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[3][4] Dysregulation of this pathway is a hallmark of many cancers.[3][5] this compound has been identified as a dual inhibitor of phosphorylated extracellular signal-regulated kinase (pERK) and phosphorylated retinoblastoma protein (pRb), suggesting its potential as an anticancer agent. By inhibiting ERK, this compound can block the downstream signaling events that lead to uncontrolled cell growth.

Caption: Inhibition of the ERK signaling pathway by this compound.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which is a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[7] Certain derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been shown to be selective inhibitors of AChE. The mechanism of inhibition often involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate from accessing it. The active site of AChE contains a catalytic anionic site (CAS) and a peripheral anionic site (PAS).[8]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is essential to handle this compound in a well-ventilated area, preferably in a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

This compound and its precursor, 2,3,4,9-tetrahydro-1H-carbazole, are available from various chemical suppliers for research and development purposes.

Suppliers of this compound (CAS: 50823-86-4):

| Supplier | Website |

| Benchchem | |

| Smolecule | |

| Amerigo Scientific | [Link] |

| Aladdin Scientific | [Link] |

| MOLBASE | [Link] |

Suppliers of 2,3,4,9-tetrahydro-1H-carbazole (CAS: 942-01-8):

| Supplier | Website |

| Parchem | |

| BLDpharm | |

| ChemicalBook | |

| Aaronchem | |

| Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol | [Link] |

References

-

Kukreja, et al. (n.d.). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Retrieved from [Link]

-

Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (2013, March 5). ACG Publications. Retrieved from [Link]

-

Synthesis of 2,3,4,9-Tetrahydro-9-methyl-4-oxo-1H-carbazole-6-carboxamide. (n.d.). SynArchive. Retrieved from [Link]

-

Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential. (n.d.). Retrieved from [Link]

-

A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022, January 4). World Journal of Advanced Research and Reviews. Retrieved from [Link]

-

Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. (n.d.). PMC - NIH. Retrieved from [Link]

-

Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. (n.d.). PMC - PubMed Central. Retrieved from [Link]

-

Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis. (n.d.). MDPI. Retrieved from [Link]

-

Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy. (n.d.). PubMed Central. Retrieved from [Link]

-

6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. (n.d.). PMC - NIH. Retrieved from [Link]

-

Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2025, September 10). PubMed Central. Retrieved from [Link]

Sources

- 1. Buy this compound | 50823-86-4 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ddg-pharmfac.net [ddg-pharmfac.net]

- 7. 2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-OL synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

biological activity of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole derivatives

An In-Depth Technical Guide to the Biological Activity of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

The 2,3,4,9-tetrahydro-1H-carbazole (THC) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] Its rigid, tricyclic framework allows for effective interaction with various biological targets.[1] The introduction of a nitro group at the 6-position significantly modulates the electronic properties and biological activity of the THC core, creating a class of derivatives with potent and diverse therapeutic potential. This guide synthesizes the current understanding of this compound derivatives, focusing on their synthesis, primary biological activities, mechanisms of action, and the experimental protocols used for their evaluation. Key findings highlight the role of these compounds as dual inhibitors of key cancer signaling proteins and as selective inhibitors of acetylcholinesterase, positioning them as promising leads for anticancer and neuroprotective drug discovery.[2]

The 6-Nitro-Tetrahydrocarbazole Scaffold: A Chemo-Biological Overview

Carbazole and its derivatives are an important class of nitrogen-containing heterocyclic compounds found in nature and synthesized for their broad pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[3][4] The partially saturated tetrahydrocarbazole (THC) variant offers a unique three-dimensional structure that is frequently exploited in drug design.[5][6]

The Significance of the Nitro Group

The introduction of an electron-withdrawing nitro (NO₂) group at the C-6 position of the THC scaffold is a critical chemical modification. This group enhances the molecule's reactivity and can be crucial for its biological function.[1][2] In many biological systems, the nitro group can undergo bioreduction to form reactive intermediates, such as nitroso and hydroxylamino species. These intermediates can interact covalently with cellular macromolecules, a mechanism often associated with anticancer and antimicrobial effects.[1] Furthermore, the nitro group's presence influences the compound's physicochemical properties, such as lipophilicity and electronic distribution, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Synthesis and Chemical Profile

The foundational route to this compound involves a two-step process: the formation of the THC core followed by electrophilic nitration.

Synthesis Pathway

-

Core Synthesis (Borsche-Drechsel Cyclization): The synthesis typically begins with the Fischer indole synthesis or, more specifically, the Borsche-Drechsel cyclization. This involves the acid-catalyzed condensation of phenylhydrazine with cyclohexanone to form the 1,2,3,4-tetrahydrocarbazole ring.

-

Electrophilic Nitration: The parent THC is then subjected to nitration, commonly using a mixture of nitric acid and sulfuric acid. The indole nitrogen directs the electrophilic substitution to the C-6 position (para to the nitrogen), yielding the target this compound.[2]

Key Biological Activities & Mechanisms of Action

Research has identified two primary areas of significant biological activity for 6-nitro-THC derivatives: oncology and neurodegenerative disease.

Anticancer Activity

The nitroaromatic scaffold is a known feature in many anticancer agents.[7] 6-nitro-THC derivatives exhibit potential in this area by targeting fundamental cell signaling pathways that control proliferation and survival.

-

Mechanism of Action: Studies have identified this compound as a dual inhibitor of phosphorylated extracellular signal-regulated kinase (pERK) and retinoblastoma protein (pRb).[2] The ERK signaling pathway is a critical regulator of cell division, and its hyperactivation is a hallmark of many cancers. By inhibiting pERK, these compounds can halt the signaling cascade that leads to uncontrolled cell proliferation. Inhibition of pRb, a key tumor suppressor, suggests an additional mechanism for disrupting the cell cycle.

Table 1: Representative Anticancer Activity of Carbazole Derivatives (Note: Data for closely related pyrido[4,3-b]carbazole derivatives are shown to illustrate the potential of the core structure. Specific IC50 values for 6-nitro-THC may vary.)

| Compound | Cell Line (Cancer Type) | IC50 (µM) | Reference Drug (IC50, µM) |

| Derivative 3c | A549 (Human Lung) | 1.1 | Cisplatin (3.1) |

| Derivative 3c | A498 (Human Kidney) | 0.4 | Cisplatin (5.4) |

| Ellipticine | A549 (Human Lung) | 1.2 | N/A |

| Ellipticine | A498 (Human Kidney) | 1.5 | N/A |

| Data adapted from studies on related carbazole structures, demonstrating high potency.[8] |

Neuroprotective Activity

The cholinergic hypothesis of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. A primary therapeutic strategy is to inhibit the enzymes that degrade acetylcholine.

-

Mechanism of Action: 6-nitro-THC derivatives have been identified as potent and selective inhibitors of acetylcholinesterase (AChE) over butyrylcholinesterase (BChE).[2] AChE is the primary enzyme responsible for breaking down acetylcholine in the synaptic cleft. Selective inhibition of AChE increases the concentration and duration of action of acetylcholine, enhancing neurotransmission. Selectivity over BChE is desirable to minimize peripheral side effects.

Table 2: In Vitro Cholinesterase Inhibitory Activity

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |

| This compound (2) | 1.12 ± 0.04 | 10.14 ± 0.08 | 9.05 |

| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole (4) | 0.98 ± 0.02 | 11.21 ± 0.11 | 11.43 |

| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole (3) | 0.89 ± 0.01 | 12.04 ± 0.14 | 13.52 |

| Donepezil (Standard) | 0.04 ± 0.00 | 4.98 ± 0.05 | 124.5 |

| Data sourced from Kukreja et al. |

Antimicrobial Activity

While specific studies on the 6-nitro derivative are emerging, the broader class of tetrahydrocarbazoles exhibits significant antimicrobial properties.[5][9]

-

Postulated Mechanism of Action: The antimicrobial action of THCs is often attributed to the inhibition of essential bacterial pathways, such as cell wall synthesis or DNA gyrase activity.[5][9] The presence of the nitro group could confer an additional mechanism via intracellular reduction to cytotoxic reactive nitrogen species, which can damage DNA, proteins, and lipids, leading to bacterial cell death.[1] This dual-action potential makes these compounds interesting candidates for combating drug-resistant microbes.[10]

Experimental Protocols & Methodologies

The evaluation of 6-nitro-THC derivatives requires robust and validated experimental protocols. The following are standard methodologies employed in the field.

In Vitro Anticancer Assay (MTT Assay)

This colorimetric assay is a standard for assessing the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.

Causality: The assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., A549, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the 6-nitro-THC derivative in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 490-570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Cholinesterase Inhibition Assay (Ellman's Method)

This method is the gold standard for measuring AChE and BChE activity.

Causality: The assay uses acetylthiocholine (ATChI) as a substrate for AChE. The enzyme hydrolyzes ATChI into thiocholine and acetate. Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to enzyme activity.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare solutions of AChE (or BChE), DTNB, ATChI, and the test compounds in a phosphate buffer (pH 8.0).

-

Reaction Mixture: In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution.

-

Inhibitor Addition: Add various concentrations of the 6-nitro-THC derivative to the wells. Include a control without any inhibitor. Incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the substrate (ATChI) to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over 5-10 minutes using a microplate reader in kinetic mode.

-

Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile and potent class of molecules with significant therapeutic potential. Their demonstrated dual-action mechanism in cancer cell lines and selective inhibition of acetylcholinesterase provide a strong foundation for further drug development.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives with modifications at the N-9 position and on the carbazole ring to optimize potency and selectivity.

-

In Vivo Efficacy: Progressing lead compounds into preclinical animal models for both oncology and Alzheimer's disease to assess their efficacy, pharmacokinetics, and safety profiles.

-

Mechanism Elucidation: Further exploring the downstream effects of pERK and pRb inhibition and investigating the exact mechanism of antimicrobial action.

The unique chemical architecture and multi-faceted biological activity of this scaffold ensure it will remain an area of intense interest for medicinal chemists and drug discovery professionals.

References

-

Synthesis and evaluation of biological activity of some novel carbazole derivatives. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Chaudhari, A. M., & Mahajan, D. P. (2017). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central. [Link]

-

Scheme of 1,2,3,4 substituted Tetrahydrocarbazoles. (n.d.). ResearchGate. [Link]

-

Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. (2022). Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(2), 114-124. [Link]

-

Carbazoles: Role and Functions in Fighting Diabetes. (2022). MDPI. [Link]

-

Carbazole derivatives with pharmacological properties. (n.d.). ResearchGate. [Link]

-

Synthesis and study of antimicrobial activity of some tetrahydrocarbazole derivatives substituted with NSAID. (2022). ResearchGate. [Link]

-

Al-Ostath, A. I., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. Molecules, 27(15), 4967. [Link]

-

Repurposing anti-inflammatory drugs for fighting planktonic and biofilm growth. New carbazole derivatives based on the NSAID carprofen: synthesis, in silico and in vitro bioevaluation. (2023). National Institutes of Health. [Link]

-

Design, Synthesis and Antimicrobial activity of some substituted tetrahydro carbazole derivatives. (2018). ResearchGate. [Link]

-

Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews, 21(3), 2127-2135. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Kukreja, G., et al. (2013). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 75(2), 152-161. [Link]

-

Synthesis and anticancer activity of new 1-substituted-6H-pyrido[4,3-b]carbazole derivatives. (2001). Bioorganic & Medicinal Chemistry, 9(10), 2793-2799. [Link]

-

Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216. [Link]

-

A review on the biological potentials of carbazole and its derived products. (n.d.). IntechOpen. [Link]

-

A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. (2021). ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound | 50823-86-4 [smolecule.com]

- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of new 1-substituted-6H-pyrido[4,3-b]carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. wjarr.com [wjarr.com]

Unlocking the Therapeutic Potential of 6-Nitro-Tetrahydrocarbazoles: A Technical Guide to Key Biological Targets

Abstract